molecular formula C7H5ClO3 B1347034 2-Chloro-4-hydroxybenzoic acid CAS No. 56363-84-9

2-Chloro-4-hydroxybenzoic acid

Cat. No.: B1347034
CAS No.: 56363-84-9
M. Wt: 172.56 g/mol
InChI Key: WIPYZRZPNMUSER-UHFFFAOYSA-N
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Description

Overview of 2-Chloro-4-hydroxybenzoic Acid

This compound represents a significant member of the halogenated hydroxybenzoic acid family, characterized by its molecular formula C₇H₅ClO₃ and molecular weight of 172.56 grams per mole. The compound exists as a white to yellow to orange powder or crystalline solid at room temperature, exhibiting a melting point of 159°C according to analytical specifications. This aromatic carboxylic acid derivative features a benzene ring substituted with a carboxylic acid group, a chlorine atom at the ortho position relative to the carboxylic acid, and a hydroxyl group at the para position relative to the carboxylic acid functionality.

The systematic nomenclature identifies this compound as this compound, while alternative names include 4-hydroxy-2-chlorobenzoic acid and para-hydroxy-ortho-chlorobenzoic acid. The compound possesses the Chemical Abstracts Service registry number 56363-84-9, facilitating its identification in chemical databases and regulatory frameworks. Structural analysis reveals that the chlorine and hydroxyl substituents occupy positions that significantly influence the compound's reactivity patterns and intermolecular interactions.

Spectroscopic characterization provides detailed insights into the molecular structure. Nuclear magnetic resonance analysis in dimethyl sulfoxide-d6 shows characteristic peaks at 7.779 parts per million for the aromatic proton adjacent to the carboxylic acid group, 6.897 parts per million for the proton between the hydroxyl and chlorine substituents, and 6.807 parts per million for the proton adjacent to the hydroxyl group. Mass spectrometry reveals a molecular ion peak at 172 mass units, with significant fragments at 155 and 127 mass units corresponding to the loss of hydroxyl and carboxylic acid groups respectively.

The compound demonstrates limited solubility in water but shows good solubility in polar organic solvents such as methanol, facilitating its use in various synthetic applications. Physical property measurements indicate a density of approximately 1.5 grams per cubic centimeter and a boiling point of 349.6°C at 760 millimeters of mercury pressure. These properties position this compound as a stable, crystalline solid suitable for synthetic transformations and industrial processing.

Historical Context and Discovery

The development of this compound synthesis emerged from broader research into halogenated aromatic compounds and their applications in pharmaceutical chemistry. Early work in benzoic acid chlorination, documented in studies of aqueous chlorination systems using oxidizing acids, established fundamental principles for introducing halogen substituents into aromatic carboxylic acids. These pioneering investigations laid the groundwork for developing specific synthetic routes to chlorinated hydroxybenzoic acid derivatives.

The compound gained prominence as researchers recognized its potential as an intermediate in synthesizing more complex pharmaceutical molecules. Historical development of quinolone antibiotics, particularly fluoroquinolones, created demand for specialized aromatic building blocks with specific substitution patterns. The unique combination of chlorine and hydroxyl substituents in this compound provided chemists with a versatile intermediate capable of undergoing diverse transformations required for advanced pharmaceutical synthesis.

Synthesis methodology evolution reflects advances in organic chemistry techniques and understanding of reaction mechanisms. Traditional approaches to preparing halogenated hydroxybenzoic acids relied on harsh conditions and multi-step procedures with limited selectivity. Modern synthetic strategies have developed more efficient pathways, including controlled nitration followed by reduction and diazotization reactions, achieving improved yields and reduced environmental impact. These developments demonstrate the compound's growing importance in contemporary synthetic chemistry.

Crystal engineering studies have revealed fascinating aspects of this compound's solid-state behavior. Research into molecular salts and cocrystals has shown that the compound forms stable crystalline arrangements through hydrogen bonding and halogen bonding interactions. These investigations have expanded understanding of how molecular structure influences solid-state properties and have implications for pharmaceutical formulation and materials science applications.

Significance in Organic Chemistry and Industrial Applications

The strategic importance of this compound in organic synthesis stems from its unique reactivity profile and ability to serve as a versatile intermediate for constructing complex molecular frameworks. The compound functions as a key building block in pharmaceutical development, particularly in synthesizing antimicrobial agents and fluoroquinolone antibiotics. Its structural features enable selective chemical transformations that are difficult to achieve through alternative synthetic routes.

Pharmaceutical applications represent the most significant industrial use of this compound. The compound serves as an intermediate in synthesizing 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which is essential for producing novel 3-quinolinecarboxylic acid derivatives with enhanced antimicrobial properties. These advanced intermediates enable development of new antibacterial compounds designed to overcome bacterial resistance mechanisms and provide improved therapeutic options.

Application Category Specific Uses Key Properties Utilized
Pharmaceutical Synthesis Fluoroquinolone intermediates, antimicrobial agents Selective reactivity, functional group compatibility
Agricultural Chemistry Herbicide and fungicide formulations Chemical stability, biological activity
Analytical Chemistry Reagent for detection and quantification Spectroscopic properties, chemical selectivity
Materials Science Crystal engineering, molecular salts Intermolecular interactions, solid-state properties

Chemical transformations of this compound demonstrate its synthetic versatility. The compound undergoes oxidation reactions where the hydroxyl group can be converted to additional carboxyl functionality, reduction reactions that remove the chlorine substituent, and substitution reactions that replace the chlorine with various nucleophiles. These transformation possibilities make it valuable for accessing diverse molecular architectures required in pharmaceutical and materials science applications.

Industrial production methods have evolved to meet growing demand for this specialized intermediate. Current manufacturing approaches utilize controlled chlorination of 4-hydroxybenzoic acid or alternative routes involving nitration of 2,4-difluoro-3-chlorobenzoic acid followed by selective functional group transformations. These processes have been optimized to achieve high yields while minimizing environmental impact and production costs.

Research applications extend beyond pharmaceutical synthesis to include studies of molecular recognition, crystal engineering, and supramolecular chemistry. The compound's ability to form hydrogen bonds through its carboxylic acid and hydroxyl groups, combined with halogen bonding interactions involving the chlorine substituent, makes it valuable for investigating fundamental principles of molecular self-assembly. These studies contribute to advancing understanding of how molecular structure influences material properties and biological activity.

Quality control and analytical applications leverage the compound's distinctive spectroscopic properties. Its characteristic nuclear magnetic resonance and mass spectrometry signatures enable precise identification and quantification in complex mixtures. This analytical utility supports pharmaceutical development efforts and ensures product quality in industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPYZRZPNMUSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0069098
Record name Benzoic acid, 2-chloro-4-hydroxy-
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Molecular Weight

172.56 g/mol
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CAS No.

56363-84-9
Record name 2-Chloro-4-hydroxybenzoic acid
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Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name 2-chloro-4-hydroxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-4-carboxybenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-hydroxybenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

  • 2-Chloro-4-carboxybenzoic acid (oxidation)
  • 4-Hydroxybenzoic acid (reduction)
  • 2-Amino-4-hydroxybenzoic acid (substitution with amino group)

Scientific Research Applications

2-Chloro-4-hydroxybenzoic acid (C7_7H5_5ClO3_3) is a chlorohydroxybenzoic acid derivative with diverse applications, including use as a chemical intermediate, reagent, and in pharmaceutical research .

Chemical Properties
this compound has a molar mass of 172.56 g/mol . The PubChem identifier for this compound is CID 91821 . It is also identified by the CAS number 56363-84-9 . Synonyms include this compound, 56363-84-9, Benzoic acid, 2-chloro-4-hydroxy-, and 4-hydroxy-2-chlorobenzoic acid .

Safety and Hazards
this compound is classified with the following GHS hazard statements :

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary statements include P261, P305, P351, and P338 .

Applications

  • Synthesis of CoQ Analogs: Analogs of 4-hydroxybenzoic acid impact CoQ biosynthesis .
  • Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, a related compound, is used as an antiviral agent for HIV treatment and to boost immune response .
  • Degradation Studies: Acinetobacter sp. RKJ12 can utilize 2-chloro-4-nitrobenzoic acid as a sole source of carbon, nitrogen, and energy, highlighting its role in degradation pathways .
  • Research Intermediate: this compound methyl ester can be used in battery research, determination of physical properties, chromatography, and DNA & protein purification .

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity, such as its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents Key Physical/Chemical Properties
This compound C₇H₅ClO₃ Cl (2), OH (4) Moderate solubility in polar solvents; reactive sites at Cl and OH groups
2-Chloro-4-ethylbenzoic acid C₉H₉ClO₂ Cl (2), ethyl (4) Increased hydrophobicity due to ethyl group; reduced hydrogen-bonding capacity
2-Chloro-4-methylbenzoic acid C₈H₇ClO₂ Cl (2), methyl (4) Enhanced steric hindrance compared to ethyl analog; higher melting point
2,5-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃ F (2,5), OH (4) Strong electron-withdrawing effects from fluorine; increased acidity
4-Hydroxybenzoic acid C₇H₆O₃ OH (4) Higher solubility in water; absence of chlorine reduces electrophilicity

Biological Activity

2-Chloro-4-hydroxybenzoic acid (C7H5ClO3), a chlorinated derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is structurally related to other benzoic acid derivatives and exhibits significant pharmacological and environmental implications. This article delves into its biological activities, including its metabolic pathways, toxicological effects, and potential therapeutic applications.

  • Molecular Formula : C7H5ClO3
  • Molecular Weight : 176.57 g/mol
  • IUPAC Name : this compound
  • CAS Number : 118-92-3

Metabolic Pathways

Research indicates that this compound undergoes various metabolic transformations, particularly by microbial strains such as Acinetobacter sp. RKJ12. This organism can utilize the compound as a carbon and nitrogen source, initiating degradation through oxidative dehalogenation processes. The following metabolites are produced during this pathway:

  • 2-Hydroxy-4-nitrobenzoic acid (2H4NBA)
  • 2,4-Dihydroxybenzoic acid (2,4-DHBA)
  • Salicylic acid
  • Catechol

The degradation pathway involves both oxidative and reductive mechanisms, ultimately leading to the production of tricarboxylic acid (TCA) cycle intermediates, which are critical for cellular metabolism .

Toxicological Effects

The biological activity of this compound extends to its toxicity profile. Various studies have reported the following effects:

  • Methemoglobinemia : The compound has been associated with increased levels of methemoglobin in humans, impairing oxygen transport in the blood.
  • Mutagenicity and Carcinogenicity : It is considered weakly mutagenic and teratogenic, with potential carcinogenic effects noted in certain studies .
  • Environmental Persistence : The compound is classified as a priority pollutant by environmental agencies due to its persistence and harmful effects in ecosystems .

Case Study 1: Microbial Degradation

A study examined the ability of Acinetobacter sp. RKJ12 to degrade this compound under laboratory conditions. The research demonstrated that this microbial strain could effectively metabolize the compound, leading to significant reductions in concentration over time. The degradation products were identified using chromatographic techniques, confirming the metabolic pathway's efficiency .

Case Study 2: Toxicity Assessment

In a controlled study assessing the toxicity of chlorinated benzoic acids, this compound was found to induce reticulocytosis and Heinz body formation in animal models. These findings suggest that exposure to the compound can lead to hematological alterations indicative of oxidative stress and potential damage to red blood cells .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
MetabolismDegraded by Acinetobacter sp. into several metabolites
ToxicityCauses methemoglobinemia and hematological changes
Environmental ImpactClassified as a priority pollutant
Potential TherapeuticsInvestigated for antiviral properties

Q & A

Basic: How can the molecular structure of 2-Chloro-4-hydroxybenzoic acid be determined using crystallography?

Answer:
Crystallographic analysis involves single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization . Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol solutions) .
  • Collecting intensity data and solving the structure using direct methods (e.g., SHELXS/SHELXD ) .
  • Refining hydrogen-bonding networks (e.g., intramolecular O–H⋯O interactions) with anisotropic displacement parameters .
  • Validating planar geometry and deviations using software like WinGX .

Basic: What are the key safety protocols for handling this compound in laboratories?

Answer:

  • Personal protective equipment (PPE): Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
  • Storage: Keep in a cool, dry place (0–6°C recommended for derivatives) .
  • Hazard mitigation: Avoid ignition sources; use fume hoods due to acute oral toxicity (Category 4) and eye irritation (Category 1) .

Advanced: How to resolve discrepancies in crystallographic refinement data for halogenated benzoic acid derivatives?

Answer:

  • Data validation: Cross-check using PLATON for symmetry checks and Coot for electron density maps .
  • Twinning analysis: Employ SHELXL 's TWIN/BASF commands for twinned datasets .
  • Hydrogen placement: Refine freely for O/N-bound H atoms; use riding models for C–H .
  • Validation tools: Use checkCIF to identify outliers in bond angles/distances .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

  • Sulfonation-chlorination: React 4-hydroxybenzoic acid with chlorosulfonic acid, followed by hydrolysis .
  • Intermediate isolation: Purify via recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct control: Monitor reaction pH (7–9) to minimize undesired sulfonate derivatives .

Advanced: How to optimize reaction conditions to reduce byproducts during synthesis?

Answer:

  • Catalyst selection: Use dimethylformamide (DMF) to accelerate thionyl chloride-mediated acylations .
  • Temperature control: Maintain reflux conditions (70–80°C) for uniform intermediate formation .
  • Workup: Employ aqueous bicarbonate washes to neutralize excess HCl and isolate sulfinate salts .

Advanced: What analytical techniques confirm the purity and identity of synthesized this compound?

Answer:

  • Spectroscopy: NMR (¹H/¹³C) for functional group analysis; IR for O–H and C=O stretching .
  • Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 173) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature: Store at 0–6°C in airtight containers to prevent degradation .
  • Moisture control: Use desiccants to avoid hydrate formation .
  • Light protection: Amber glass vials to prevent photolytic decomposition .

Advanced: How to analyze hydrogen-bonding networks in this compound crystals?

Answer:

  • X-ray data: Identify intermolecular O–H⋯O bonds (e.g., dimeric centrosymmetric motifs) .
  • Software: Use Mercury for packing diagrams; PLATON for topology analysis .
  • Geometric parameters: Measure donor-acceptor distances (e.g., 2.60–2.65 Å) and angles (>150°) .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H NMR (DMSO-d₆): Peaks at δ 10.5 (broad, -OH), δ 8.1 (d, aromatic H), δ 6.9 (d, aromatic H) .
  • IR (KBr): Bands at 3200–3400 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl) .

Advanced: How to address challenges in experimental phasing for halogenated benzoic acids?

Answer:

  • Heavy-atom methods: Use iodide derivatives (e.g., 2-iodobenzenesulfonamido analogs) for SAD/MAD phasing .
  • Pipeline integration: Combine SHELXC/D/E for fast, robust substructure determination .
  • Resolution limits: Collect high-resolution data (<1.0 Å) to resolve Cl/Br anomalous signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-hydroxybenzoic acid

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